N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzo[d]thiazole-6-carboxamide
Description
N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzo[d]thiazole-6-carboxamide is a synthetic heterocyclic compound with a complex structure featuring:
- A triazolo[4,3-b]pyridazine core, which is a nitrogen-rich bicyclic system known for its role in kinase inhibition and other biological activities.
- An azetidin-3-yl (four-membered saturated ring) linker, which may confer conformational rigidity.
- A benzo[d]thiazole-6-carboxamide moiety, a heterocyclic system associated with electron-withdrawing properties and bioactivity in medicinal chemistry.
Properties
IUPAC Name |
N-[1-(3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methyl-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7OS/c1-21(2,3)20-24-23-17-7-8-18(25-28(17)20)27-10-14(11-27)26(4)19(29)13-5-6-15-16(9-13)30-12-22-15/h5-9,12,14H,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSTXIPUSUCVNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C(=O)C4=CC5=C(C=C4)N=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzo[d]thiazole-6-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a triazole ring fused to a pyridazine structure, which is known to exhibit various pharmacological properties. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be represented structurally as follows:
This structure includes:
- A triazolo[4,3-b]pyridazine moiety.
- An azetidine ring.
- A benzo[d]thiazole carboxamide group.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cellular signaling pathways. For instance, it may act on kinases or proteases, leading to altered cellular functions.
- Receptor Modulation : It can bind to and modulate the activity of receptors such as G-protein coupled receptors (GPCRs), influencing signal transduction pathways.
- DNA/RNA Interaction : The compound may interact with nucleic acids, potentially inhibiting replication or transcription processes.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Anticancer Activity : Triazole derivatives have been reported to possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
- Antimicrobial Properties : Compounds in this class have demonstrated efficacy against various bacterial and fungal strains.
- Anti-inflammatory Effects : Some studies suggest that these compounds can inhibit inflammatory pathways, providing potential therapeutic benefits in conditions like arthritis.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs and Their Properties
The compound’s closest analog, N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylchromane-2-carboxamide (CAS: 2310142-34-6), shares identical triazolopyridazine and azetidine components but substitutes the benzo[d]thiazole group with a chromane-2-carboxamide moiety. A comparative analysis is summarized below:
Functional Group Impact on Properties
Benzo[d]thiazole vs. Its electron-withdrawing nature may also improve metabolic stability compared to chromane derivatives. However, reduced hydrogen-bonding capacity might lower target affinity.
Terpene-like tert-butyl Group
Both compounds retain the tert-butyl group, which is strategically placed to:
- Shield reactive sites from enzymatic degradation.
- Enhance hydrophobic interactions in binding pockets.
Research Findings and Data Gaps
- Toxicity: No direct data exist, but heterocyclic amines (e.g., IQ-type compounds) in processed meats exhibit carcinogenicity via DNA adduct formation . However, synthetic triazolopyridazines are engineered for controlled bioactivity and likely mitigate such risks.
- Synthetic Challenges : The azetidine linker and tert-butyl group may complicate synthesis, requiring advanced coupling techniques (e.g., Buchwald-Hartwig amination).
- Comparative Pharmacokinetics : Chromane analogs may exhibit faster renal clearance due to higher polarity, whereas the benzo[d]thiazole variant could have prolonged plasma retention.
Q & A
Q. How should researchers confirm the structural integrity of this compound after synthesis?
- Methodology : Use a combination of ¹H/¹³C NMR to verify substituent positions (e.g., tert-butyl at δ ~1.3 ppm) and HRMS for molecular ion validation. X-ray crystallography (as in ) is critical for resolving ambiguous NOE effects in the azetidine and triazolo-pyridazine regions . For purity, employ HPLC with a C18 column (≥95% purity threshold) and compare retention times with intermediates ( ) .
Q. What preliminary biological screening assays are suitable for this compound?
- Methodology : Prioritize kinase inhibition assays (e.g., CDK8, GSK-3β) due to structural similarity to triazolo-pyridazine inhibitors in and . Use ATP-competitive ELISA kits at 1–10 µM concentrations. For cytotoxicity, conduct MTT assays in cancer cell lines (e.g., HCT-116, HeLa) with IC₅₀ determination .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodology :
- Variation of substituents : Replace tert-butyl with smaller alkyl groups (e.g., isopropyl) to assess steric effects on target binding.
- Azetidine ring modifications : Introduce sp³-hybridized substituents (e.g., hydroxyl, fluorine) to modulate solubility and conformational flexibility (, Table 2) .
- Bioisosteric replacement : Substitute benzo[d]thiazole with indole or benzimidazole to evaluate electronic effects () .
- Data analysis : Use multivariate regression models to correlate structural features with IC₅₀ values.
Q. What computational methods are effective for predicting target binding modes?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) against kinase domains (e.g., GSK-3β, CDK8) using crystal structures from the PDB. demonstrates successful docking of carboxamides into GSK-3β’s ATP pocket, highlighting the importance of hydrogen bonding with Asp200 and hydrophobic interactions with tert-butyl groups . Validate predictions with MD simulations (GROMACS) to assess binding stability over 100 ns.
Q. How can contradictory solubility or activity data between batches be resolved?
- Methodology :
- Purity analysis : Re-examine batches via HPLC-MS to rule out impurities (e.g., unreacted azetidine precursors).
- Crystallinity : Use DSC/TGA to detect polymorphic variations affecting solubility ( notes kinetic solubility discrepancies) .
- Experimental replication : Repeat assays under standardized conditions (e.g., buffer pH, temperature) using Design of Experiments (DoE) principles () .
Q. What in vivo models are appropriate for pharmacokinetic (PK) studies?
- Methodology :
- Rodent models : Administer compound orally (10 mg/kg) and intravenously (2 mg/kg) to calculate bioavailability (%F). Monitor plasma levels via LC-MS/MS at 0–24 h.
- Tissue distribution : Use whole-body autoradiography or PET imaging with radiolabeled analogs (e.g., ¹⁸F-tert-butyl).
- Metabolite identification : Perform hepatic microsome assays (human/rat) with UPLC-QTOF analysis to detect Phase I/II metabolites.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
